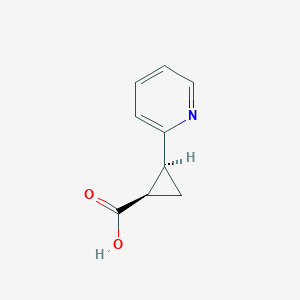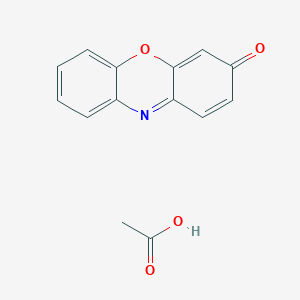
3H-Phenoxazin-3-one acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Phenoxazin-3-one acetate: is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines, including this compound, exhibit various biological activities such as antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Phenoxazin-3-one acetate typically involves the photoinitiated cyclocondensation of 2-azidophenol with substituted 2-aminophenols . The reaction conditions include the concentration of the starting azide, the nature of the solvent, and the proportion of water in the reaction mixture . Another method involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted anilines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3H-Phenoxazin-3-one acetate undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form, resorufin, which is used in metabolic assays.
Reduction: Reduction reactions to form different derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions with aromatic amines to form 2-(arylamino)-3H-phenoxazin-3-ones.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often occur in the presence of catalysts like triethylamine and solvents such as tetrahydrofuran.
Major Products:
Resorufin: A fluorescent dye used in cell viability assays.
2-(Arylamino)-3H-phenoxazin-3-ones: Compounds with potential biological activities.
Aplicaciones Científicas De Investigación
3H-Phenoxazin-3-one acetate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various phenoxazine derivatives.
Biology: Employed in metabolic assays due to its chromogenic and fluorogenic properties.
Medicine: Investigated for its potential antiviral, immunosuppressive, and antiproliferative activities.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of 3H-Phenoxazin-3-one acetate involves its interaction with molecular targets and pathways. For instance, its oxidized form, resorufin, is used in metabolic assays to measure cellular respiration and viability . The compound’s biological activities, such as antiviral and immunosuppressive effects, are attributed to its ability to interfere with specific cellular pathways and molecular targets .
Comparación Con Compuestos Similares
Phenoxazine: The parent compound with similar biological and material science applications.
Phenothiazine: Another heterocyclic compound with comparable pharmacological properties.
Resorufin: The oxidized form of 3H-Phenoxazin-3-one acetate used in metabolic assays.
Uniqueness: this compound stands out due to its specific structural modifications that enhance its biological activities and applications in various fields. Its ability to undergo diverse chemical reactions and form derivatives with unique properties makes it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C14H11NO4 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
acetic acid;phenoxazin-3-one |
InChI |
InChI=1S/C12H7NO2.C2H4O2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10;1-2(3)4/h1-7H;1H3,(H,3,4) |
Clave InChI |
GJRMHAGLOLCKML-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)



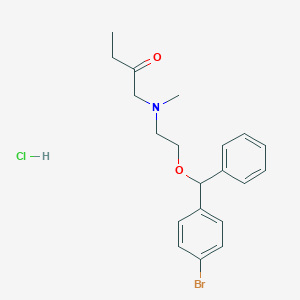


![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
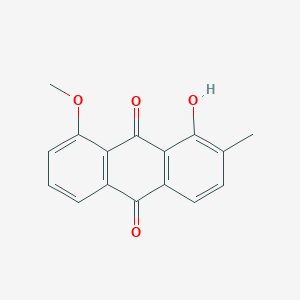
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)

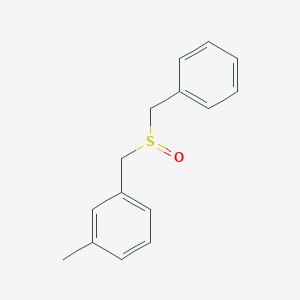
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
